Quinidine barbiturate
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Overview
Description
Quinidine barbiturate is a compound that combines the properties of quinidine and barbiturates. Quinidine is a class IA antiarrhythmic agent used to treat heart rhythm disturbances, while barbiturates are central nervous system depressants that act on the gamma-aminobutyric acid (GABA) receptor . The combination of these two compounds results in a unique pharmacological profile that can be used for various therapeutic purposes.
Preparation Methods
The synthesis of quinidine barbiturate involves the reaction of quinidine with barbituric acid derivatives. The reaction typically occurs under controlled conditions, with the use of appropriate solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Quinidine barbiturate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Quinidine barbiturate has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and interactions of quinidine and barbiturate derivatives.
Biology: It is used to investigate the effects of quinidine and barbiturates on biological systems, including their interactions with various receptors and enzymes.
Medicine: It is used in the development of new therapeutic agents for the treatment of heart rhythm disturbances and central nervous system disorders.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of quinidine barbiturate involves the interaction with multiple molecular targets and pathways. Quinidine acts by blocking sodium and potassium channels, leading to prolonged action potential duration and a prolonged QT interval on the electrocardiogram . Barbiturates work by binding to the GABA receptor at either the alpha or beta subunit, potentiating the effect of GABA and leading to increased inhibitory postsynaptic currents .
Comparison with Similar Compounds
Quinidine barbiturate can be compared with other similar compounds, such as:
Quinine: A diastereomer of quinidine, used as an antimalarial agent.
Phenobarbital: A barbiturate used as an anticonvulsant and sedative.
Amobarbital: Another barbiturate with similar sedative and hypnotic properties.
This compound is unique due to its combined antiarrhythmic and central nervous system depressant effects, making it a valuable compound for various therapeutic applications .
Properties
Barbiturates work by binding to the GABAA receptor at either the alpha or the beta sub unit. These are binding sites that are distinct from GABA itself and also distinct from the benzodiazepine binding site. Like benzodiazepines, barbiturates potentiate the effect of GABA at this receptor. This GABAA receptor binding decreases input resistance, depresses burst and tonic firing, especially in ventrobasal and intralaminar neurons, while at the same time increasing burst duration and mean conductance at individual chloride channels; this increases both the amplitude and decay time of inhibitory postsynaptic currents. In addition to this GABA-ergic effect, barbiturates also block the AMPA receptor, a subtype of glutamate receptor. Glutamate is the principal excitatory neurotransmitter in the mammalian CNS. | |
Molecular Formula |
C32H36N4O5 |
Molecular Weight |
556.7 g/mol |
IUPAC Name |
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H24N2O2.C12H12N2O3/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;3-7H,2H2,1H3,(H2,13,14,15,16,17) |
InChI Key |
YHRUERMOPBDCFD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O |
Origin of Product |
United States |
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